molecular formula C18H17ClN2O4 B2431653 3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1226442-67-6

3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2431653
CAS No.: 1226442-67-6
M. Wt: 360.79
InChI Key: UOYHPNHOIXSJHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic compound that features a diverse array of functional groups, including a chlorophenyl group, a hydroxyethyl group, a methylfuran group, and an oxazole carboxamide group

Scientific Research Applications

3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic pathways.

    Material Science: The unique structural features of this compound make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It can be used in studies to understand its interaction with biological systems, including its potential as an antimicrobial or anticancer agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of an appropriate precursor, such as a 2-chlorophenyl acetic acid derivative, with a nitrile and an aldehyde under acidic conditions.

    Introduction of the furan group: The furan ring can be introduced via a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.

    Hydroxyethylation: The hydroxyethyl group can be added through a nucleophilic substitution reaction using an appropriate alkyl halide and a base.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid and an amine under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, potassium permanganate, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Oxidation: Formation of a carbonyl group.

    Reduction: Formation of an amine group.

    Substitution: Formation of substituted aromatic compounds.

    Hydrolysis: Formation of carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, with its target. These interactions can modulate the activity of the target, leading to the desired biological effect. For example, it may inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
  • 3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxylic acid
  • 3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4/c1-10-7-8-15(24-10)14(22)9-20-18(23)16-11(2)25-21-17(16)12-5-3-4-6-13(12)19/h3-8,14,22H,9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOYHPNHOIXSJHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(CNC(=O)C2=C(ON=C2C3=CC=CC=C3Cl)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.